molecular formula C8H7IO4 B3394950 2-Hydroxy-3-iodo-6-methoxybenzoic acid CAS No. 113452-76-9

2-Hydroxy-3-iodo-6-methoxybenzoic acid

Cat. No.: B3394950
CAS No.: 113452-76-9
M. Wt: 294.04 g/mol
InChI Key: UUGVZEULOVJPQD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-6-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of hydroxyl, iodine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-iodo-6-methoxybenzoic acid typically involves the iodination of 2-Hydroxy-6-methoxybenzoic acid. One common method includes the following steps:

    Starting Material: 2-Hydroxy-6-methoxybenzoic acid.

    Iodination: The starting material is treated with iodine (I₂) in the presence of an oxidizing agent such as potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂) under acidic conditions. This reaction introduces the iodine atom at the 3-position of the benzene ring.

The reaction conditions often involve:

    Solvent: Acetic acid or a mixture of acetic acid and water.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-50°C).

    Reaction Time: Several hours to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodo-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-Hydroxy-3-azido-6-methoxybenzoic acid or 2-Hydroxy-3-thiocyanato-6-methoxybenzoic acid.

    Oxidation Products: 2-Hydroxy-3-iodo-6-methoxybenzaldehyde or 2-Hydroxy-3-iodo-6-methoxybenzoquinone.

    Reduction Products: 2-Hydroxy-3-iodo-6-methoxybenzyl alcohol.

    Esterification Products: Methyl 2-Hydroxy-3-iodo-6-methoxybenzoate.

Scientific Research Applications

2-Hydroxy-3-iodo-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The iodine atom can enhance the compound’s ability to interact with biological targets.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-6-methoxybenzoic acid depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors in biological systems. The hydroxyl and methoxy groups can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding.

    Chemical Reactions: In synthetic chemistry, the functional groups of the compound can undergo various transformations, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

2-Hydroxy-3-iodo-6-methoxybenzoic acid can be compared with other similar compounds such as:

    2-Hydroxy-6-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-4-hydroxybenzoic acid: Similar iodine substitution but different positioning of the hydroxyl group, affecting its reactivity and biological activity.

    2-Hydroxy-3-methoxybenzoic acid: Lacks the iodine atom, used as an internal standard in analytical chemistry.

Properties

IUPAC Name

2-hydroxy-3-iodo-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO4/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVZEULOVJPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555263
Record name 2-Hydroxy-3-iodo-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113452-76-9
Record name 2-Hydroxy-3-iodo-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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